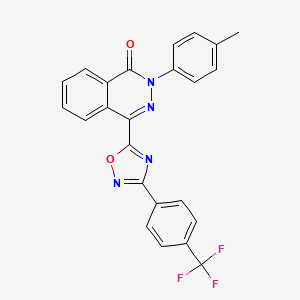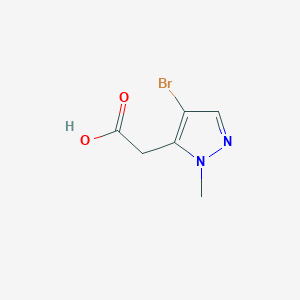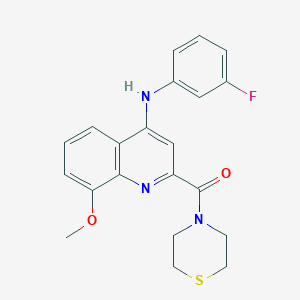
(4-((3-Fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((3-Fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, also known as FL118, is a novel anticancer agent that has shown promising results in preclinical studies. This compound is a small molecule that has a unique structure and mechanism of action, which makes it an attractive candidate for further development as a cancer treatment.
Scientific Research Applications
Analytical Chemistry Applications
Quinoline derivatives, including those similar to the targeted compound, have been utilized in the development of novel analytical methods. For instance, derivatives have served as fluorogenic labeling reagents in pre-column derivatization for high-performance liquid chromatography (HPLC), enhancing the detection of amino acids in pharmaceuticals. This application underscores the utility of such compounds in quality control and analytical procedures within pharmaceutical research (Gatti et al., 2004).
Cancer Research
In cancer research, quinoline derivatives have shown promise as antitumor agents. For example, certain quinolines have been synthesized and demonstrated distinct inhibition on the proliferation of various cancer cell lines, suggesting that related compounds, including (4-((3-Fluorophenyl)amino)-8-methoxyquinolin-2-yl)(thiomorpholino)methanone, may possess potential antitumor activities (Zhi-hua Tang & W. Fu, 2018). Furthermore, quinoline derivatives have been identified as potent tubulin polymerization inhibitors, indicating their potential in developing new cancer therapies (Srikanth et al., 2016).
Materials Science
In materials science, quinoline compounds have contributed to the synthesis of novel materials with potential applications in electronics and photonics. For example, quinacridone derivatives, structurally related to quinolines, have been explored for their use in organic light-emitting diodes (OLEDs), demonstrating the role of quinoline-based compounds in advancing materials for electronic devices (Marina Pilz da Cunha et al., 2018).
properties
IUPAC Name |
[4-(3-fluoroanilino)-8-methoxyquinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-27-19-7-3-6-16-17(23-15-5-2-4-14(22)12-15)13-18(24-20(16)19)21(26)25-8-10-28-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYUBHKQWMGERW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2NC3=CC(=CC=C3)F)C(=O)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-ethyl-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2465347.png)
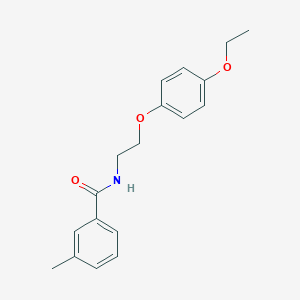

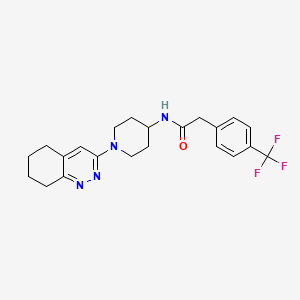

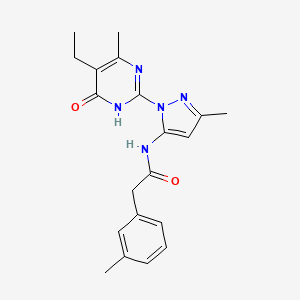

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2,5-diazaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2465354.png)
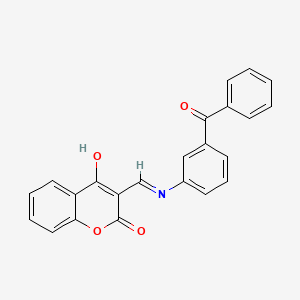
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2465357.png)
